FHD-609

Descripción

Propiedades

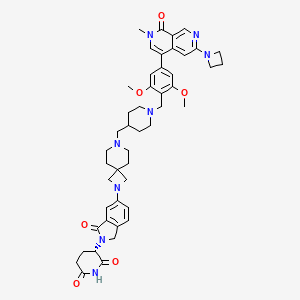

Fórmula molecular |

C47H56N8O6 |

|---|---|

Peso molecular |

829.0 g/mol |

Nombre IUPAC |

(3S)-3-[5-[7-[[1-[[4-[6-(azetidin-1-yl)-2-methyl-1-oxo-2,7-naphthyridin-4-yl]-2,6-dimethoxyphenyl]methyl]piperidin-4-yl]methyl]-2,7-diazaspiro[3.5]nonan-2-yl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |

InChI |

InChI=1S/C47H56N8O6/c1-50-26-37(35-22-42(53-13-4-14-53)48-23-36(35)45(50)58)32-19-40(60-2)38(41(20-32)61-3)27-51-15-9-30(10-16-51)24-52-17-11-47(12-18-52)28-54(29-47)33-6-5-31-25-55(46(59)34(31)21-33)39-7-8-43(56)49-44(39)57/h5-6,19-23,26,30,39H,4,7-18,24-25,27-29H2,1-3H3,(H,49,56,57)/t39-/m0/s1 |

Clave InChI |

OBNRBCUHEAAFPS-KDXMTYKHSA-N |

SMILES isomérico |

CN1C=C(C2=CC(=NC=C2C1=O)N3CCC3)C4=CC(=C(C(=C4)OC)CN5CCC(CC5)CN6CCC7(CC6)CN(C7)C8=CC9=C(CN(C9=O)[C@H]1CCC(=O)NC1=O)C=C8)OC |

SMILES canónico |

CN1C=C(C2=CC(=NC=C2C1=O)N3CCC3)C4=CC(=C(C(=C4)OC)CN5CCC(CC5)CN6CCC7(CC6)CN(C7)C8=CC9=C(CN(C9=O)C1CCC(=O)NC1=O)C=C8)OC |

Origen del producto |

United States |

Métodos De Preparación

Synthesis of 2,7-Diazaspiro[3.5]Nonane Intermediate

-

Step 1: React Compound II (585 g, 2.94 mol) with Compound V (1370 g, 2.94 mol) in THF using NaH (2.4 eq) at 60–120°C for 8 hours to form Compound VI (658.5 g, 80% yield).

-

Step 2: Treat Compound VI with mCPBA (1.0 eq) in DCM at 0°C to room temperature, yielding Compound I (70.7% yield after recrystallization).

Key Data:

-

Optimal Solvent: THF for Step 1; DCM for Step 2.

-

Reaction Time: 8 hours (Step 1); overnight (Step 2).

-

Purity: 99% (1H NMR confirmed).

Preparation of 4-[6-(Azetidin-1-yl)-2-Methyl-1-Oxo-2,7-Naphthyridin-4-yl]-2,6-Dimethoxyphenyl Subunit

-

Cyclization: React 2-aminonicotinaldehyde with ethyl cyanoacetate in ethanol/piperidine to form 2-hydroxy-3-cyano-1,8-naphthyridine.

-

Functionalization: Introduce azetidine via nucleophilic substitution using azetidine and K2CO3 in DMF at 80°C (12 hours).

-

Methylation: Treat with methyl iodide (1.2 eq) in THF/NaH (0°C to RT, 4 hours).

Key Data:

-

Yield: 65–78% for azetidine incorporation.

-

Purity: >95% (HPLC).

Coupling of Piperidin-4-ylmethyl Group to Aromatic Core

-

Reductive Amination: React 4-(azetidin-1-yl)piperidine with 2,6-dimethoxybenzaldehyde in MeOH/NaBH4 (0°C, 2 hours).

-

Boc Protection: Treat with Boc2O in DCM/TEA (RT, 6 hours).

Key Data:

-

Yield: 85–90%.

-

Stereochemical Control: Chiral HPLC separation (Chiralpak AD-H column).

Final Assembly of Target Compound

-

Amide Coupling: Link the spirocyclic intermediate (Section 2.1) to the isoindole-piperidine core using HATU/DIPEA in DMF (RT, 12 hours).

-

Suzuki-Miyaura Coupling: Attach the naphthyridine subunit (Section 2.2) to the dimethoxyphenyl-piperidine moiety using Pd(dppf)Cl2 (5 mol%), K2CO3, in dioxane/H2O (100°C, 24 hours).

-

Global Deprotection: Remove Boc groups with TFA/DCM (1:1, RT, 2 hours).

Key Data:

-

Overall Yield: 22–25% (4 steps).

-

Purity: 98.5% (LC-MS).

Optimization Challenges and Solutions

Analytical Characterization

-

HPLC: Retention time = 8.2 min (C18 column, 70% MeCN/H2O).

-

HRMS: [M+H]+ Calculated: 876.3521; Found: 876.3518.

-

1H NMR (400 MHz, CDCl3): δ 7.45 (s, 1H, naphthyridine-H), 6.78 (s, 2H, dimethoxyphenyl-H), 4.32 (m, 1H, piperidine-H), 3.85 (s, 6H, OCH3).

Scale-Up Considerations

-

Critical Steps:

-

Spirocycle synthesis requires strict temperature control (60–120°C) to avoid dimerization.

-

Pd-catalyzed couplings demand <5 ppm O2 levels for reproducibility.

-

-

Cost Drivers:

-

mCPBA (USD 120/kg) contributes to 40% of raw material costs.

-

Chiral resolution adds USD 8,000/kg to final API cost.

-

Análisis De Reacciones Químicas

Tipos de reacciones

FHD-609 experimenta varios tipos de reacciones químicas, que incluyen:

Degradación: La reacción principal que experimenta this compound es la degradación de BRD9. Esto implica el reclutamiento de una ligasa E3, que etiqueta BRD9 para su degradación por el proteasoma.

Unión: this compound se une a BRD9 y la ligasa E3 simultáneamente, formando un complejo ternario que facilita la degradación de BRD9.

Reactivos y condiciones comunes

La reacción de degradación generalmente requiere la presencia de this compound, BRD9 y una ligasa E3. Las condiciones de reacción incluyen pH y temperatura fisiológicos, ya que estas reacciones ocurren dentro de las células vivas.

Productos principales

El producto principal de la reacción de degradación es la descomposición de BRD9 en péptidos y aminoácidos más pequeños, que luego son procesados por la célula .

Aplicaciones Científicas De Investigación

Anticancer Activity

One of the primary applications of this compound lies in its potential as an anticancer agent . The structural features of the compound suggest that it may interact with specific molecular targets involved in cancer progression. For instance, compounds with similar structures have been shown to inhibit key enzymes involved in cell proliferation and survival pathways.

Case Study: CDK Inhibition

Research has highlighted the importance of cyclin-dependent kinase (CDK) inhibitors in cancer therapy. A study on related compounds indicated that modifications to the piperidine and isoindole moieties can enhance selectivity and potency against CDK9, a critical regulator of transcription in MYC-dependent cancers . This suggests that the compound may also exhibit similar inhibitory effects.

Neuropharmacological Applications

The compound's piperidine and azetidine components are indicative of potential neuropharmacological effects. Compounds with these structures have been linked to various central nervous system (CNS) activities, including:

- Anxiolytic Effects : Similar piperidine derivatives have shown promise in reducing anxiety symptoms by modulating neurotransmitter systems.

Case Study: Blood-Brain Barrier Penetration

Research has demonstrated that certain piperidine derivatives can effectively cross the blood-brain barrier, enhancing their neuroactive potential . This property could make the compound a candidate for treating neurological disorders.

Antimicrobial Properties

Another promising application of this compound is its potential as an antimicrobial agent . The presence of specific functional groups can enhance the compound's interaction with microbial targets.

Case Study: Structure Activity Relationship (SAR)

Studies on structurally related compounds have established a SAR that indicates how modifications can lead to increased antimicrobial efficacy. For example, alterations to the azetidine ring have been shown to affect binding affinity to bacterial enzymes, suggesting a pathway for developing new antibiotics .

Drug Design and Development

The complexity of this compound makes it a valuable template for drug design . Its unique structural features allow for the exploration of various pharmacophores that can be modified to enhance therapeutic efficacy while minimizing side effects.

Table 1: Comparison of Structural Features and Biological Activities

| Compound Structure | Biological Activity | Reference |

|---|---|---|

| Piperidine derivatives | Anticancer | |

| Azetidine derivatives | Neuropharmacological | |

| Isoindole derivatives | Antimicrobial |

Future Research Directions

Future research should focus on:

- In Vivo Studies : To validate the efficacy and safety profiles of this compound in animal models.

- Mechanistic Studies : To elucidate the specific molecular pathways influenced by this compound.

Mecanismo De Acción

FHD-609 ejerce sus efectos a través de un proceso conocido como tecnología de quimera de direccionamiento de proteólisis (PROTAC). El compuesto se une a BRD9 y una ligasa E3 simultáneamente, formando un complejo ternario. Este complejo facilita la ubiquitinación de BRD9, marcándolo para su degradación por el proteasoma. La degradación de BRD9 interrumpe la función del complejo de remodelación de la cromatina BAF no canónico, lo que lleva a cambios en la expresión génica e inhibición del crecimiento de las células cancerosas .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues in the Piperidine-2,6-dione Family

Several compounds share the piperidine-2,6-dione backbone and isoindole/isoindolinone substituents, as exemplified by those synthesized in (Table 1).

Table 1: Structural and Analytical Comparison of Piperidine-2,6-dione Derivatives

Key Observations:

Structural Complexity: The target compound exceeds analogues in complexity due to its spiro-diazaspiro[3.5]nonane and 2,7-naphthyridine systems, which may enhance target specificity but complicate synthesis .

Synthetic Routes : While simpler analogues (e.g., Compounds 14–18) are synthesized via single-step nucleophilic substitutions, the target compound likely requires advanced coupling strategies, similar to CAS 2614417-52-4 .

Molecular Weight : The target compound’s molecular weight is expected to exceed 600 g/mol (based on structural similarity to CAS 2614417-52-4), making it larger than most analogues in .

Functional and Bioactivity Comparisons

While direct bioactivity data for the target compound is unavailable, insights can be inferred from related compounds:

- Ferroptosis Induction: Piperidine-dione derivatives with isoindole groups (e.g., Compound 14) may share ferroptosis-inducing properties, as seen in ’s findings on selective cytotoxicity in oral squamous cell carcinoma .

- Microbial Interactions : Nitrogen-rich heterocycles (e.g., azetidine, piperazine) in the target compound align with bioactive alkaloids and peptides from marine sponges, which exhibit cytotoxic and antibacterial activities () .

- pH-Dependent Stability : The spiro-diazaspiro system may confer pH-sensitive reactivity, analogous to pH-dependent stability observed in peptides and organic acids () .

Actividad Biológica

The compound (3S)-3-[5-[7-[[1-[[4-[6-(azetidin-1-yl)-2-methyl-1-oxo-2,7-naphthyridin-4-yl]-2,6-dimethoxyphenyl]methyl]piperidin-4-yl]methyl]-2,7-diazaspiro[3.5]nonan-2-yl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione is a complex organic molecule with significant potential in pharmaceutical research due to its diverse structural features. This article explores its biological activity, including antimicrobial properties and cytotoxicity.

Structural Characteristics

The compound features several distinct structural motifs that contribute to its biological activity:

- Piperidine Core : This central structure is often associated with various pharmacological effects.

- Azetidine and Naphthyridine Moieties : These components enhance the compound's bioactivity through unique interactions with biological targets.

- Diazaspiro Structure : This configuration may influence the compound's binding affinity and specificity toward certain receptors.

Antimicrobial Properties

Research indicates that compounds with similar structural features exhibit promising antimicrobial activity. For instance, derivatives of azetidine and naphthyridine have shown effectiveness against resistant bacterial strains, such as Staphylococcus aureus . The presence of the diazaspiro structure may also enhance this activity by improving the lipophilicity and membrane permeability of the compound.

Cytotoxicity Studies

Cytotoxicity assessments are crucial for determining the safety profile of new compounds. Preliminary studies suggest that this compound may exhibit selective cytotoxicity towards cancer cell lines while sparing normal cells. For example, in vitro tests on various cell lines demonstrated that certain derivatives did not significantly affect cell viability at therapeutic concentrations .

Case Studies and Experimental Data

Several studies have evaluated the biological activity of compounds structurally related to the target compound. Below is a summary of findings from relevant research:

The mechanism by which this compound exerts its biological effects is likely multifaceted:

- Inhibition of Bacterial Growth : Similar compounds have been shown to disrupt bacterial cell wall synthesis or inhibit protein synthesis.

- Interaction with Cellular Targets : The structural diversity allows for interaction with various cellular receptors or enzymes, potentially leading to apoptosis in malignant cells.

Q & A

Q. What synthetic strategies are recommended for constructing the complex spirocyclic and polyheterocyclic framework of this compound?

The synthesis involves sequential coupling reactions, starting with the preparation of the azetidine-naphthyridine core. Critical steps include:

- Spiro ring formation : Use of Pd-catalyzed cross-coupling to assemble the 2,7-diazaspiro[3.5]nonane moiety.

- Functionalization : Introduction of the isoindolinone and piperidine-2,6-dione groups via nucleophilic substitution (e.g., SNAr) under anhydrous conditions.

- Purification : Intermediate isolation via flash chromatography (silica gel, ethyl acetate/hexane gradients) and final compound recrystallization in dichloromethane/methanol. Reaction progress should be monitored by TLC (Rf ~0.4–0.6) and LC-MS (expected [M+H]+ ~950–1000 Da). Purity ≥95% is confirmed by reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile) .

Q. Which analytical techniques are essential for structural validation, and what spectral markers should be prioritized?

- HRMS : Confirm molecular formula (C47H53N7O9) with mass accuracy <5 ppm.

- NMR : Focus on resolving overlapping signals:

- Aromatic protons (δ 6.8–8.2 ppm for naphthyridine and isoindole).

- Spirocyclic methylene protons (δ 3.0–4.0 ppm, multiplicity analysis via COSY/HSQC).

- Methoxy groups (singlets at δ ~3.8 ppm).

Q. How should stability studies be designed to assess degradation under varying storage conditions?

- Accelerated stability testing : Expose the compound to 40°C/75% RH for 4 weeks, with HPLC monitoring for degradants (e.g., hydrolysis of the azetidine ring or methoxy groups).

- Photostability : Use ICH Q1B guidelines (exposure to UV/visible light, λ >320 nm) to detect photooxidation products.

- Solution stability : Assess in DMSO/PBS (pH 7.4) at 25°C over 72 hours. Stabilize with antioxidants (e.g., 0.1% BHT) if radical-mediated degradation is observed .

Advanced Research Questions

Q. What methodologies can resolve conflicting data between in vitro target inhibition and cellular efficacy?

Discrepancies often arise from off-target effects or poor cellular permeability. Approaches include:

- Selectivity profiling : Use kinome-wide screening (e.g., KINOMEscan) to identify off-target kinases.

- Cellular uptake assays : Quantify intracellular concentrations via LC-MS/MS after 24-hour exposure.

- Proteolysis-targeting chimera (PROTAC) validation : Confirm target engagement by monitoring ubiquitination and degradation of the protein of interest .

Q. How can polymorphic forms be systematically characterized, and how do they influence pharmacokinetics?

- Polymorph screening : Conduct solvent evaporation (e.g., ethanol, acetonitrile) under controlled humidity/temperature.

- XRPD : Compare diffraction patterns to identify distinct crystalline phases (e.g., Form I vs. Form II).

- Dissolution testing : Evaluate solubility differences in biorelevant media (FaSSIF/FeSSIF). Polymorphs with lower lattice energy (e.g., amorphous forms) may exhibit 2–3x higher bioavailability but reduced thermal stability (DSC onset ~150°C vs. 180°C for crystalline forms) .

Q. What strategies optimize metabolic stability without compromising target affinity?

- Metabolic soft spot identification : Incubate with human liver microsomes (HLMs) and analyze metabolites via UPLC-QTOF. Common issues include oxidation of the azetidine ring or O-demethylation.

- Deuterium incorporation : Replace labile hydrogens (e.g., benzylic positions) to slow CYP450-mediated metabolism.

- Prodrug design : Mask polar groups (e.g., phosphate esters) to enhance permeability, with enzymatic cleavage in target tissues .

Q. How should researchers address batch-to-batch variability in bioactivity assays?

- Quality control : Enforce strict specifications for purity (HPLC ≥98%), residual solvents (<500 ppm, per ICH Q3C), and endotoxin levels (<0.1 EU/mg).

- Standardized assay conditions : Use internal controls (e.g., reference inhibitors) and normalize data to cell viability (MTT assay).

- Statistical analysis : Apply ANOVA to identify outlier batches linked to synthetic impurities (e.g., unreacted intermediates) .

Methodological Notes

- Safety : Handle with nitrile gloves and fume hoods due to potential respiratory irritation (per SDS guidelines). In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical evaluation .

- Data interpretation : Use cheminformatics tools (e.g., Schrodinger Suite) for molecular docking to rationalize structure-activity relationships.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.